molecular formula C9H9N3 B1319302 7-Cyclopropylimidazo[1,2-a]pyrimidine CAS No. 375857-72-0

7-Cyclopropylimidazo[1,2-a]pyrimidine

Cat. No.: B1319302
CAS No.: 375857-72-0
M. Wt: 159.19 g/mol
InChI Key: BDBCBURPPOWYAY-UHFFFAOYSA-N
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Description

7-Cyclopropylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a cyclopropyl group attached to the imidazo[1,2-a]pyrimidine core, contributes to its distinct chemical and biological properties .

Biochemical Analysis

Biochemical Properties

7-Cyclopropylimidazo[1,2-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes and proteins, influencing their function and activity. For instance, this compound has been found to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis .

Additionally, this compound interacts with DNA and RNA, affecting gene expression and transcriptional regulation. The compound’s ability to bind to nucleic acids can result in the modulation of gene expression, thereby influencing various cellular functions .

Cellular Effects

The effects of this compound on cellular processes are profound and multifaceted. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as MAPK and PI3K, which are involved in regulating cell growth, survival, and differentiation .

Furthermore, this compound has been observed to influence cellular metabolism by altering the activity of metabolic enzymes and pathways. This can lead to changes in the levels of metabolites and the overall metabolic flux within cells . The compound’s effects on gene expression can also result in the upregulation or downregulation of specific genes, thereby impacting various cellular functions and processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes, proteins, and nucleic acids. For example, this compound can bind to the active sites of kinases, inhibiting their activity and thereby modulating downstream signaling pathways .

Additionally, this compound can act as a DNA intercalator, inserting itself between the base pairs of DNA and disrupting the normal structure and function of the nucleic acid . This can lead to changes in gene expression and transcriptional regulation, ultimately affecting cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods .

The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and alterations in gene expression . In vivo studies have shown that this compound can have lasting effects on tissue function and overall organismal health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . Higher doses of this compound can lead to adverse effects, including toxicity and tissue damage .

Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve the desired biochemical and cellular effects . Beyond this threshold, increasing the dosage does not necessarily enhance the effects but may instead result in toxic or adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to influence the activity of enzymes involved in nucleotide metabolism, such as thymidylate synthase and dihydrofolate reductase . These interactions can affect the levels of nucleotides and other metabolites within cells, thereby influencing overall metabolic flux .

Additionally, this compound can modulate the activity of enzymes involved in amino acid and lipid metabolism, further impacting cellular metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical and cellular effects. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria .

The localization and accumulation of this compound within cells can influence its activity and function. For example, the compound’s presence in the nucleus can enhance its interactions with DNA and RNA, while its accumulation in mitochondria can affect mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its biochemical and cellular effects. This compound has been found to localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications .

The subcellular localization of this compound can influence its interactions with biomolecules and its overall activity. For instance, the compound’s presence in the nucleus can enhance its ability to modulate gene expression, while its localization in mitochondria can impact mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of cyclopropylamine with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . Another approach includes multicomponent reactions, condensation reactions, and intramolecular cyclizations .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyclopropylimidazo[1,2-a]pyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

7-cyclopropylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-7(1)8-3-5-12-6-4-10-9(12)11-8/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBCBURPPOWYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=NC=CN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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